molecular formula C14H23ClN2O2S B15299640 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride

3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride

Cat. No.: B15299640
M. Wt: 318.9 g/mol
InChI Key: RGEVEZQVNFPNCY-UHFFFAOYSA-N
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Description

3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride is a chemical compound that features a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving appropriate precursors.

    Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions to form the piperidine-1-sulfonyl derivative.

    Attachment to Phenyl Ring: The sulfonylated piperidine is then attached to a phenyl ring through a substitution reaction.

    Formation of the Propan-1-amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenyl ring, using various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups attached to the piperidine or phenyl ring.

Scientific Research Applications

3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Methylpiperidin-1-yl)sulfonyl]phenylpropan-1-amine hydrochloride
  • 3-[4-(Piperidin-1-ylsulfonyl)phenyl]boronic acid

Uniqueness

3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride is unique due to its specific structural features, such as the combination of the piperidine ring, sulfonyl group, and propan-1-amine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H23ClN2O2S

Molecular Weight

318.9 g/mol

IUPAC Name

3-(4-piperidin-1-ylsulfonylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C14H22N2O2S.ClH/c15-10-4-5-13-6-8-14(9-7-13)19(17,18)16-11-2-1-3-12-16;/h6-9H,1-5,10-12,15H2;1H

InChI Key

RGEVEZQVNFPNCY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl

Origin of Product

United States

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